Comparative InhA Inhibitory Activity: N-Phenyl-5-oxopyrrolidine-3-carboxamide Derivatives Exhibit >250-Fold Range in Potency
Within the 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold, subtle modifications to the amide substituent dramatically alter InhA inhibitory activity. Compound 3a (N-(3-chlorophenyl) derivative) exhibits an IC50 of 3,940 nM, whereas the 3-chloro-2-methylphenyl analog (Compound 3d) shows negligible inhibition (IC50 >100,000 nM), representing a >25-fold loss in potency [1]. This steep SAR underscores the necessity of using the parent carboxamide as a controlled starting point rather than an arbitrary substituted analog, as minor changes can abolish target engagement.
| Evidence Dimension | InhA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | N-(3-chlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (derivative): IC50 = 3,940 nM |
| Comparator Or Baseline | N-(3-chloro-2-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (derivative): IC50 >100,000 nM |
| Quantified Difference | >25-fold difference in IC50 between closely related analogs within the same scaffold |
| Conditions | NADH-dependent catalysis of octenoyl-CoA substrate; decrease in 340 nm absorbance (M. tuberculosis InhA) |
Why This Matters
This steep SAR demonstrates that even minor substituent changes on the amide nitrogen of 5-oxo-1-phenylpyrrolidine-3-carboxamide derivatives can abolish target engagement, highlighting the critical importance of selecting the correct core scaffold for structure-activity relationship campaigns.
- [1] BindingDB. BDBM15695: N-(3-chlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (IC50 = 3.94E+3 nM); BDBM15698: N-(3-chloro-2-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (IC50 >1.00E+5 nM). Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=15695 View Source
